
Di(pyridin-2-yl)methanol
描述
Di(pyridin-2-yl)methanol is a chemical compound with the molecular formula C11H10N2O . It has a molecular weight of 186.21 and is used as a biochemical reagent . It can exist in either solid or liquid form .
Synthesis Analysis
The synthesis of Di(pyridin-2-yl)methanol involves various methods. One approach involves the use of transition metals to catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . Another method involves a copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .Molecular Structure Analysis
The molecular structure of Di(pyridin-2-yl)methanol contains a total of 25 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, 1 secondary alcohol, and 2 Pyridine .Chemical Reactions Analysis
Di(pyridin-2-yl)methanol undergoes various chemical reactions. For instance, it can react with aromatic rings such as substituted benzene, thiophene, thiazole, pyridine, and triazine to obtain the corresponding products in moderate to good yields . The reaction proceeds through the intermediate formation of hetaryl isocyanates .科学研究应用
Synthesis of Aromatic Ketones
“Di(pyridin-2-yl)methanol” plays a crucial role in the synthesis of aromatic ketones. It is used in copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . This method has gained extensive attention due to its efficiency and the importance of aromatic ketones as pharmaceutical intermediates .
Ligands for Luminescent Ir Complexes
Ether derivatives of “Di(pyridin-2-yl)methanol” have been used as ligands for luminescent iridium complexes . These complexes show luminescence in the blue region of the spectrum, lifetimes between 0.6 and 2.1 μs, high quantum yield, and good electrochemical behavior . The electronic structure of these complexes is influenced by the conjugated π systems of the ligands .
Transient Receptor Potential Vanilloid 3 Antagonists
“Di(pyridin-2-yl)methanol” derivatives have been synthesized as novel and selective transient receptor potential vanilloid 3 antagonists . These compounds could potentially have applications in pharmacology and drug development .
Inhibitors for Fibrosis
“Di(pyridin-2-yl)methanol” has been used in the synthesis of compounds that inhibit collagen synthesis in fibrosis models . These compounds can reduce collagen deposition and inactivate hepatic stellate cells, which are mainly responsible for collagen synthesis in liver fibrosis .
Ligands for Coordination Compounds
“Di(pyridin-2-yl)methanol” and its derivatives are tridentate ligands widely employed for the synthesis of coordination compounds . These compounds have several potential applications in catalysis, medicine, and supramolecular chemistry .
作用机制
Target of Action
Di(pyridin-2-yl)methanol is a complex compound that can interact with various targets. It’s known that similar compounds have been employed in many fields, suggesting a broad range of potential targets .
Mode of Action
It’s known that similar compounds can undergo reactions catalyzed by transition metals . For instance, copper can catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . This suggests that Di(pyridin-2-yl)methanol might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that similar compounds can undergo a direct csp3-h oxidation approach with water under mild conditions . This suggests that Di(pyridin-2-yl)methanol might affect similar biochemical pathways.
Result of Action
It’s known that similar compounds can undergo reactions to obtain corresponding products in moderate to good yields . This suggests that Di(pyridin-2-yl)methanol might have similar effects.
Action Environment
It’s known that similar compounds can undergo reactions under mild conditions . This suggests that Di(pyridin-2-yl)methanol might also be influenced by environmental factors such as temperature and pH.
安全和危害
未来方向
The future directions for Di(pyridin-2-yl)methanol involve further exploration of its synthesis methods and applications. For instance, the use of water in the oxidation process provides new insights for water-involving oxidation reactions . Additionally, the compound’s potential as a pharmaceutical intermediate, especially as a pyridin-2-yl-methanone motif, is an area of interest .
属性
IUPAC Name |
dipyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8,11,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKKDBULSAMYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188556 | |
| Record name | alpha-2-Pyridylpyridine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(pyridin-2-yl)methanol | |
CAS RN |
35047-29-1 | |
| Record name | α-2-Pyridinyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35047-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-2-Pyridylpyridine-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035047291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-2-Pyridylpyridine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-2-pyridylpyridine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

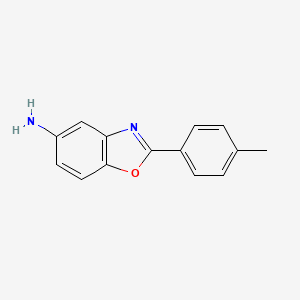
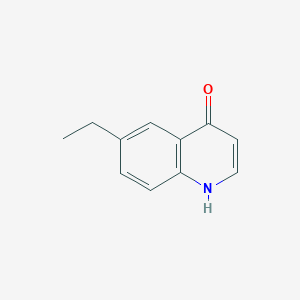


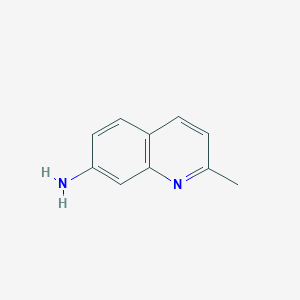
![8-Nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1604991.png)
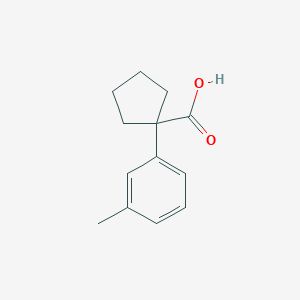
![Benzo[d][1,3]dioxole-4-carboxamide](/img/structure/B1604996.png)
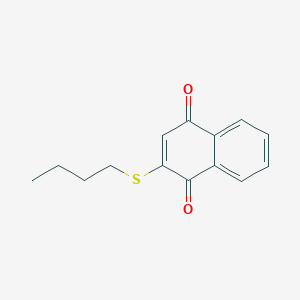

![5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1605001.png)
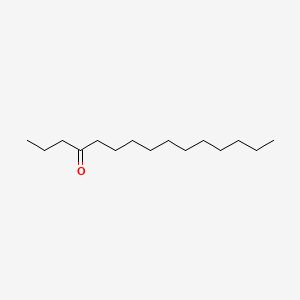
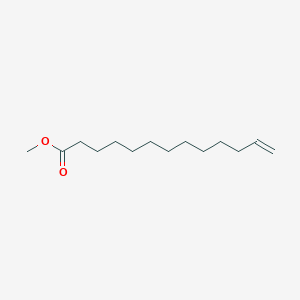
![Methyl 2-[(2-benzamidoacetyl)amino]acetate](/img/structure/B1605004.png)